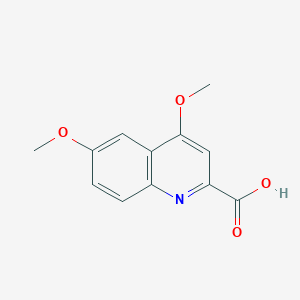

4,6-Dimethoxyquinoline-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dimethoxyquinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol It is a derivative of quinoline, characterized by the presence of two methoxy groups at the 4 and 6 positions and a carboxylic acid group at the 2 position

Méthodes De Préparation

The synthesis of 4,6-Dimethoxyquinoline-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 4,6-dimethoxyaniline and ethyl acetoacetate.

Cyclization Reaction: The key step involves the cyclization of these starting materials to form the quinoline ring system. This is usually achieved through a condensation reaction under acidic or basic conditions.

Oxidation and Hydrolysis: The intermediate product is then subjected to oxidation and hydrolysis to introduce the carboxylic acid group at the 2 position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

4,6-Dimethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of quinoline compounds exhibit antiviral properties. For instance, 4,6-Dimethoxyquinoline-2-carboxylic acid has been evaluated for its potential as an inhibitor of viral polymerases, which are crucial for the replication of viruses such as influenza . The structural modifications of quinoline derivatives can enhance their efficacy against viral infections.

Cancer Research

The compound has also been investigated for its anticancer properties. Studies have shown that certain quinoline derivatives can inhibit the growth of cancer cells by interfering with metabolic pathways essential for cell proliferation. Specifically, the inhibition of acetyl-CoA carboxylase (ACC) by these compounds has been linked to reduced fatty acid synthesis in tumor cells, suggesting a potential therapeutic avenue for treating various cancers .

Agricultural Applications

Herbicide Development

this compound has shown promise in agricultural applications, particularly as a herbicide. Its ability to inhibit specific enzymatic pathways related to fatty acid metabolism in plants can lead to effective weed control without harming crop yields . Research into the synthesis of novel derivatives aimed at enhancing herbicidal activity is ongoing.

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the development of polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Additionally, the compound's functional groups allow for further chemical modifications that can tailor polymers for specific applications, such as drug delivery systems or coatings .

Case Studies

Mécanisme D'action

The mechanism of action of 4,6-Dimethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

4,6-Dimethoxyquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:

Quinoline-2-carboxylic acid: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

4-Methoxyquinoline-2-carboxylic acid: Contains only one methoxy group, leading to variations in its chemical behavior and applications.

6-Methoxyquinoline-2-carboxylic acid: Similar to the previous compound but with the methoxy group at a different position.

Activité Biologique

4,6-Dimethoxyquinoline-2-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H11NO4

- CAS Number : 52144-22-6

- SMILES Notation : COc1ccc2nc(cc(OC)c2c1)C(O)=O .

Anticancer Activity

Research has demonstrated that quinoline derivatives, including this compound, exhibit significant anticancer properties. The mechanisms of action include:

- Topoisomerase Inhibition : Compounds in this class have been identified as inhibitors of topoisomerase I, an enzyme critical in DNA replication and repair. For instance, studies on related quinoline derivatives have shown potent in vitro anticancer activity against various cancer cell lines, with some compounds displaying growth inhibition percentages (GI%) ranging from 62% to 65% .

- DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes. This interaction can lead to cytotoxic effects on cancer cells .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. It has shown promising results in reducing oxidative stress by scavenging free radicals, which is crucial for protecting cells from damage that can lead to cancer progression .

Enzyme Inhibition

The compound's ability to inhibit enzymes involved in cancer progression has been noted. For example:

- Inhibition of Angiotensin-Converting Enzyme (ACE) : While not directly tested on this compound, related quinoline compounds have demonstrated ACE inhibitory activity, suggesting a potential role in managing hypertension and related conditions .

Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anticancer | Topoisomerase I inhibition | |

| Antioxidant | Free radical scavenging | |

| Enzyme Inhibition | ACE inhibition |

Study 1: Anticancer Efficacy

A study investigated a series of 4-alkoxy-2-arylquinolines for their anticancer properties. The findings indicated that certain derivatives exhibited significant anticancer activity across multiple cell lines with low GI% values, highlighting their potential as therapeutic agents against cancer .

Study 2: Antioxidant Properties

Another research focused on synthesizing thiazolidine derivatives with carboxylic acid groups. The study reported that compounds similar to this compound showed notable antioxidant activity with IC50 values comparable to established antioxidants like ascorbic acid .

Propriétés

IUPAC Name |

4,6-dimethoxyquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(17-2)6-10(13-9)12(14)15/h3-6H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUODWAMPIXMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.